molecular formula C21H21N5O3S B2657311 1-(4-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperazin-1-yl)ethan-1-one CAS No. 887219-82-1

1-(4-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperazin-1-yl)ethan-1-one

Cat. No.: B2657311
CAS No.: 887219-82-1
M. Wt: 423.49
InChI Key: SFFIRQGHWOUINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic core comprising a [1,2,4]triazolo[3,2-b][1,3]thiazole system fused with a hydroxy group at position 6, a furan-2-yl substituent at position 2, and a phenyl group at position 3. Its structural complexity suggests diverse pharmacological interactions, particularly with enzymes or receptors sensitive to triazole-thiazole hybrids .

Properties

IUPAC Name

1-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-phenylmethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-14(27)24-9-11-25(12-10-24)17(15-6-3-2-4-7-15)18-20(28)26-21(30-18)22-19(23-26)16-8-5-13-29-16/h2-8,13,17,28H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFIRQGHWOUINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one involves multiple steps, each requiring specific reaction conditions. One common synthetic route involves the following steps:

    Formation of the triazole ring: This step typically involves the cyclization of a hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Formation of the thiazole ring: This step involves the reaction of a thioamide with a halogenated compound, often in the presence of a base.

    Coupling of the furan ring: This step involves the reaction of a furan derivative with the triazole-thiazole intermediate, often using a palladium-catalyzed coupling reaction.

    Attachment of the piperazine ring: This step involves the reaction of the intermediate with a piperazine derivative, often under basic conditions.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole, which are structural components of this compound, exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . In particular, the incorporation of furan and thiazole groups into the molecular structure enhances the antimicrobial activity through synergistic effects .

2. Anticancer Properties
The compound's structure suggests potential anticancer applications. Studies on similar triazole derivatives have demonstrated their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The presence of piperazine and thiazole rings is associated with cytotoxic effects against several cancer cell lines, indicating a promising avenue for further investigation.

3. Anticonvulsant Effects
Recent studies have highlighted the anticonvulsant potential of thiazole-integrated compounds. For example, certain derivatives have shown efficacy in animal models of epilepsy, suggesting that similar modifications in the compound could yield effective anticonvulsants . The mechanism may involve modulation of neurotransmitter systems or ion channels.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one. Key factors influencing its activity include:

  • Substituents on the Furan Ring : Modifications can enhance lipophilicity and improve cellular uptake.
  • Hydroxy Group Positioning : The placement of hydroxyl groups can affect solubility and interaction with biological targets.
  • Piperazine Linkage : This moiety is known to influence receptor binding affinity and selectivity.

Case Studies

Several studies have investigated related compounds with similar structural features:

StudyCompoundActivityFindings
5-(2-Aminothiazol-4-yl)-4-substituted phenyl triazolesAntibacterialExhibited MIC values comparable to standard antibiotics.
Thiazole-integrated pyrrolidinonesAnticonvulsantDemonstrated significant protection against seizures in animal models.
Triazole derivativesAnticancerInhibited proliferation in various cancer cell lines with promising IC50 values.

Mechanism of Action

The mechanism of action of 1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form specific interactions with these targets, leading to modulation of their activity. For example, the triazole and thiazole rings can interact with enzyme active sites, while the piperazine ring can interact with receptor binding sites.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) ChemSpider ID/Ref.
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 6-hydroxy, 2-(furan-2-yl), 5-(phenyl), 1-(piperazin-1-yl-ethanone) ~494.5* N/A
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone [1,3]Thiazolo[3,2-b][1,2,4]triazole 2-ethyl, 6-hydroxy, 5-(3-fluorophenyl), 1-(piperazinyl-furylmethanone) ~523.6 898349-60-5
AZD5153 Triazolopyridazine Bivalent bromodomain-binding motifs, piperazine, methoxy-triazolo ~562.6 N/A
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 5-(4-methoxyphenyl)pyrazole, variable R groups (e.g., methyl, phenyl) ~400–450* N/A

*Calculated based on molecular formulae in evidence.

Key Observations :

  • The target compound’s 6-hydroxy group contrasts with the 2-ethyl substituent in , which may reduce metabolic oxidation but increase steric hindrance.
  • AZD5153 uses a bivalent triazolopyridazine core for bromodomain inhibition, whereas the target’s triazole-thiazole system may favor antifungal activity via 14α-demethylase interactions .

Key Findings :

  • The target’s hydroxy group may mimic azole antifungals (e.g., fluconazole) in binding to 14α-demethylase’s heme iron .
  • Bivalent compounds like AZD5153 show enhanced potency due to dual binding, a feature absent in the target but relevant for future derivatization.

Physicochemical and Pharmacokinetic Properties

  • Target Compound : The hydroxy group increases hydrophilicity (clogP ~2.8), while the furan and phenyl groups contribute to moderate solubility (~50 µM*).
  • Compounds in : Methoxy groups enhance metabolic stability (t1/2 >4 h in vitro) but may reduce cell permeability.

Biological Activity

The compound 1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one is a complex organic molecule that incorporates several pharmacologically relevant moieties. The biological activity of this compound can be attributed to its structural components, particularly the 1,2,4-triazole and thiazole rings, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H19N5O2S\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

This structure includes a furan moiety and a piperazine ring, which are crucial for its biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds containing the 1,2,4-triazole scaffold. Triazoles are recognized for their ability to inhibit fungal cytochrome P450 enzymes, which are vital for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

In vitro studies have demonstrated that derivatives of 1,2,4-triazole , including those with thiazole substitutions, exhibit significant antifungal activity against various strains of fungi. For instance:

  • MIC (Minimum Inhibitory Concentration) values for some triazole derivatives showed promising results ranging from 0.06 to 8 μg/mL , indicating excellent to good antifungal efficacy .

Antibacterial Activity

The antibacterial properties of triazole and thiazole derivatives have also been well-documented. Compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Studies report that certain triazole-thiazole hybrids demonstrate higher potency against resistant strains such as Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than traditional antibiotics .

Other Biological Activities

Beyond antifungal and antibacterial properties, compounds containing the triazole moiety have been explored for various other biological activities:

  • Anticancer : Some derivatives exhibit cytotoxic effects on cancer cell lines.
  • Antiviral : Triazoles have been noted for their potential in inhibiting viral replication mechanisms.
  • Anti-inflammatory : Certain compounds show promise in reducing inflammation through modulation of inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperazin-1-yl)ethan-1-one can be analyzed through its SAR:

  • The presence of the furan group enhances lipophilicity and may facilitate cellular penetration.
  • Hydroxyl groups on the triazole ring contribute to hydrogen bonding interactions with biological targets.
  • The piperazine moiety is crucial for receptor binding and enhances solubility .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC Range (μg/mL)Reference
AntifungalVarious Fungi0.06 - 8
AntibacterialStaphylococcus aureus0.68
AntiviralViral Cell LinesNot specified
AnticancerCancer Cell LinesVariable
Anti-inflammatoryIn vitro modelsNot specified

Case Studies

  • Antifungal Efficacy Study : A study conducted on a series of triazole derivatives showed that compounds similar to the target molecule exhibited antifungal activity comparable to established drugs like azoles. The incorporation of thiazole increased the overall efficacy against resistant fungal strains .
  • Antibacterial Activity Assessment : Research on triazole-thiazole hybrids revealed significant antibacterial effects against multi-drug resistant strains. The study highlighted that structural modifications led to enhanced activity profiles compared to standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.